molecular formula C6H7BrN2O2S B15128767 6-Bromo-2-methylpyridine-3-sulfonamide

6-Bromo-2-methylpyridine-3-sulfonamide

Cat. No.: B15128767
M. Wt: 251.10 g/mol
InChI Key: SHPBLDZACBIJLT-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyridine-3-sulfonamide typically involves the bromination of 2-methylpyridine followed by sulfonamide formation. One common method includes heating 2-chloro-6-methylpyridine with bromotrimethylsilane to obtain 6-bromo-2-methylpyridine . The sulfonamide group can then be introduced using appropriate sulfonyl chloride reagents under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyridine-3-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated pyridine derivatives .

Scientific Research Applications

6-Bromo-2-methylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyridine-3-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Properties

IUPAC Name

6-bromo-2-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPBLDZACBIJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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